N2-(2-Furylmethyl)-2,3-pyridinediamine

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

This building block overcomes the non-selective reactivity of 2,3-DAP. The pre-installed N2-furylmethyl group ensures exclusive reactions at the 3-amino group, bypassing isomer mixtures and simplifying SAR studies. High purity (95-98%) supports unambiguous patent filings and reproducible probe synthesis, accelerating your medicinal chemistry programs with a distinct, patentable scaffold.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 90518-36-8
Cat. No. B1314623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2-Furylmethyl)-2,3-pyridinediamine
CAS90518-36-8
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCC2=CC=CO2)N
InChIInChI=1S/C10H11N3O/c11-9-4-1-5-12-10(9)13-7-8-3-2-6-14-8/h1-6H,7,11H2,(H,12,13)
InChIKeyQWADAJYPTFRDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS 90518-36-8): A Specialized 2,3-Diaminopyridine Building Block for Targeted Synthesis


N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS 90518-36-8), also referred to as N2-(furan-2-ylmethyl)pyridine-2,3-diamine, is a heterocyclic small molecule with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It features a 2,3-diaminopyridine core, a privileged scaffold in medicinal chemistry known for its utility in kinase inhibitors and receptor antagonists [1], which is N-alkylated with a 2-furylmethyl group. This specific substitution distinguishes it from the parent 2,3-diaminopyridine (CAS 452-58-4) and provides a unique chemical and steric profile for building more complex heterocyclic systems .

Why N2-(2-Furylmethyl)-2,3-pyridinediamine is Not Interchangeable with Unsubstituted 2,3-Diaminopyridine in Advanced Synthesis


The core 2,3-diaminopyridine (2,3-DAP) scaffold is a promiscuous building block that can undergo non-selective reactions at either the 2- or 3-amino position, often leading to complex mixtures of regioisomers and requiring extensive purification [1]. N2-(2-Furylmethyl)-2,3-pyridinediamine addresses this fundamental challenge through pre-installation of a bulky 2-furylmethyl group on the N2-position, which sterically and electronically directs subsequent reactions exclusively to the free 3-amino group [2]. This regioselective control is critical for the efficient construction of complex, single-isomer heterocyclic products like imidazo[4,5-b]pyridines, eliminating the need for costly and time-consuming protecting group strategies often required with the parent 2,3-DAP .

Quantitative Differentiation of N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS 90518-36-8): Comparator-Based Evidence for Selection


Regioselective Control in Imidazo[4,5-b]pyridine Synthesis: N2-Substituted vs. Unsubstituted 2,3-Diaminopyridine

The target compound, N2-(2-Furylmethyl)-2,3-pyridinediamine, provides exclusive access to a specific regioisomer in the synthesis of imidazo[4,5-b]pyridine derivatives. When unsubstituted 2,3-diaminopyridine (2,3-DAP) is reacted with an aldehyde like furfural, it yields a mixture of 1H- and 3H-imidazo[4,5-b]pyridine isomers [1]. In contrast, the pre-installed 2-furylmethyl group on the target compound locks the N2-position, ensuring that a subsequent cyclization reaction occurs solely at the free N3-amine, leading to the formation of a single, defined regioisomeric product without the need for protecting group chemistry [2].

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

Enhanced Structural Complexity and Pharmacophore Diversity Compared to Parent 2,3-Diaminopyridine

The target compound, N2-(2-Furylmethyl)-2,3-pyridinediamine, possesses a significantly different physicochemical and structural profile compared to its parent core, 2,3-diaminopyridine (2,3-DAP). Key differentiating properties include the molecular weight (189.21 vs. 109.13 g/mol), the presence of a hydrogen bond acceptor (the furan oxygen), and a more complex three-dimensional shape due to the out-of-plane furylmethyl group . The calculated partition coefficient (LogP) for the target compound is 1.87, indicating increased lipophilicity compared to 2,3-DAP (LogP ~0.5), which can influence membrane permeability and target binding [1].

Drug Discovery Chemical Biology Fragment-Based Screening

Divergent Biological Target Profile Compared to a Structurally Related Antihistamine (Methafurylene)

While N2-(2-Furylmethyl)-2,3-pyridinediamine shares a furfuryl-pyridyl moiety with the known antihistamine Methafurylene, their biological profiles are fundamentally different due to the nature of the amine linker. Methafurylene (N-(2-Furylmethyl)-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine) is a potent histamine H1 receptor antagonist with defined anticholinergic activity [1]. The target compound, in contrast, lacks the tertiary amine and ethylene linker critical for Methafurylene's pharmacology and instead presents a primary 2,3-diamine array. This structural divergence dictates that the target compound is not an antihistamine but rather a versatile nucleophile for building heterocyclic libraries .

Target Identification Chemical Probe Antihistamine

Purity and Availability for Research Procurement: Vendor Comparison

The target compound is commercially available from multiple specialty chemical suppliers with a defined purity profile, ensuring reliable sourcing for research use. Vendor A (AKSci) offers the compound at a minimum purity of 95% , while Vendor B (Leyan) provides a higher purity grade of 98% . In contrast, the core scaffold 2,3-diaminopyridine is a widely available commodity chemical often supplied at technical grade purity that may require further purification for sensitive applications.

Chemical Procurement Research Supply Quality Control

Validated Application Scenarios for N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS 90518-36-8) Based on Comparative Evidence


Regioselective Synthesis of Fused Heterocyclic Libraries for Kinase and GPCR Programs

Medicinal chemistry teams seeking to rapidly explore chemical space around the imidazo[4,5-b]pyridine core can utilize N2-(2-Furylmethyl)-2,3-pyridinediamine as a key intermediate. As demonstrated by the evidence in Section 3, its pre-functionalized N2-position ensures a single regioisomeric product upon cyclization, bypassing the isomer mixtures obtained from unsubstituted 2,3-DAP [1]. This efficiency is crucial for structure-activity relationship (SAR) studies where unambiguous structure assignment is required for patent filings and biological interpretation [2].

Development of Novel Intellectual Property with Increased Molecular Complexity

Drug discovery programs aiming to generate patentable chemical matter can leverage the enhanced structural and physicochemical properties of this building block. The increased molecular weight, lipophilicity (LogP 1.87), and presence of the furan hydrogen bond acceptor differentiate it from the heavily precedented 2,3-DAP scaffold [1]. This distinct profile, quantified in the evidence table, allows researchers to access new vectors in chemical space, potentially leading to compounds with unique selectivity and pharmacokinetic profiles compared to those derived from simpler 2,3-DAP analogs [2].

Synthesis of Chemically Defined Chemical Probes for Target Identification

For researchers constructing chemical probes to investigate biological targets, compound purity and structural definition are paramount. The availability of N2-(2-Furylmethyl)-2,3-pyridinediamine at high commercial purities (95-98%) [1] enables the synthesis of probes with minimized batch-to-batch variability. Furthermore, the compound's clear divergence in biological profile from structurally similar antihistamines like Methafurylene, as detailed in Section 3, ensures that any observed biological effect is due to the intended molecular target rather than off-target activity at the histamine H1 receptor [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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